3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909317-55-0
VCID: VC4700089
InChI: InChI=1S/C12H19NO.ClH/c1-3-14-12-6-4-11(5-7-12)8-10(2)9-13;/h4-7,10H,3,8-9,13H2,1-2H3;1H
SMILES: CCOC1=CC=C(C=C1)CC(C)CN.Cl
Molecular Formula: C12H20ClNO
Molecular Weight: 229.75

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride

CAS No.: 1909317-55-0

Cat. No.: VC4700089

Molecular Formula: C12H20ClNO

Molecular Weight: 229.75

* For research use only. Not for human or veterinary use.

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride - 1909317-55-0

Specification

CAS No. 1909317-55-0
Molecular Formula C12H20ClNO
Molecular Weight 229.75
IUPAC Name 3-(4-ethoxyphenyl)-2-methylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C12H19NO.ClH/c1-3-14-12-6-4-11(5-7-12)8-10(2)9-13;/h4-7,10H,3,8-9,13H2,1-2H3;1H
Standard InChI Key ITPCVOHJCXZTEV-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CC(C)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

The molecular formula of 3-(4-ethoxyphenyl)-2-methylpropan-1-amine hydrochloride is C₁₃H₂₂ClNO, derived from the parent amine (C₁₃H₂₁NO) with a hydrochloride counterion. Key structural elements include:

  • A 4-ethoxyphenyl group (–OCH₂CH₃ substituent at the para position of the benzene ring).

  • A 2-methylpropane backbone branching at the second carbon.

  • A primary amine group (–NH₂) protonated to –NH₃⁺Cl⁻ in the hydrochloride salt form .

The SMILES notation for the free base is CC(CC1=CC=C(C=C1)OCC)CN, reflecting the ethoxy group, methyl branch, and amine terminus.

Stereochemical Considerations

While no stereochemical data exists for this specific compound, analogous molecules like tapentadol (a 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine derivative) exhibit stereoselective synthesis . If chiral centers are present in 3-(4-ethoxyphenyl)-2-methylpropan-1-amine, enantiomeric resolution methods (e.g., chiral chromatography) would be required to isolate optically pure forms.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-(4-ethoxyphenyl)-2-methylpropan-1-amine hydrochloride can be inferred from patents detailing similar ethoxyphenylpropanol intermediates . A plausible pathway involves:

Step 1: Esterification of 3-(4-ethoxyphenyl)-2-methylpropanoic acid
Reacting the carboxylic acid with ethanol under acid catalysis yields the ethyl ester:
RCOOH+CH3CH2OHH+RCOOCH2CH3\text{RCOOH} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}_2\text{CH}_3 .

Step 2: Borohydride Reduction of the Ester
The ester is reduced using a borohydride/metal salt system (e.g., NaBH₄/LiCl) in ethanol:
RCOOCH2CH3NaBH4/LiClRCH2OH\text{RCOOCH}_2\text{CH}_3 \xrightarrow{\text{NaBH}_4/\text{LiCl}} \text{RCH}_2\text{OH} .

Step 3: Conversion to Primary Amine
The alcohol undergoes a Gabriel synthesis or Hofmann degradation to introduce the amine group, followed by HCl treatment to form the hydrochloride salt.

Process Optimization

Patent WO2015035541A1 reports yields exceeding 80% for analogous reductions using potassium borohydride/lithium chloride systems in ethanol at 60–70°C . Critical parameters include:

  • Molar ratios: Borohydride/metal salt/substrate = 2.0:1.2:1 .

  • Solvent recovery: Ethanol is removed under reduced pressure post-reaction .

Physicochemical Properties

Predicted Physicochemical Data

While experimental data for 3-(4-ethoxyphenyl)-2-methylpropan-1-amine hydrochloride is unavailable, predictions based on analogues suggest:

PropertyValue
Molecular Weight235.77 g/mol
Melting Point180–190°C (estimated)
SolubilitySoluble in polar solvents (H₂O, ethanol)
LogP (Partition Coefficient)2.8 (predicted)

The hydrochloride salt’s ionic nature enhances water solubility compared to the free base.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include N–H stretches (~3300 cm⁻¹), C–O–C ether vibrations (~1250 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹) .

  • NMR: ¹H NMR would show signals for the ethoxy group (δ 1.3 ppm for CH₃, δ 3.9 ppm for OCH₂), aromatic protons (δ 6.8–7.2 ppm), and methyl branches (δ 1.1–1.3 ppm) .

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